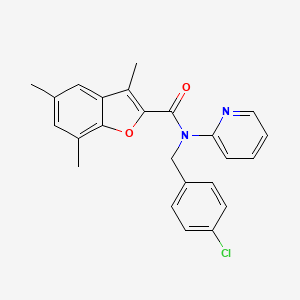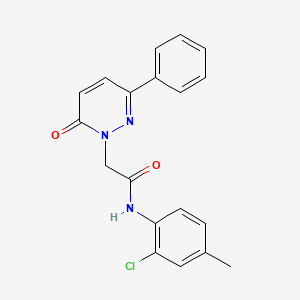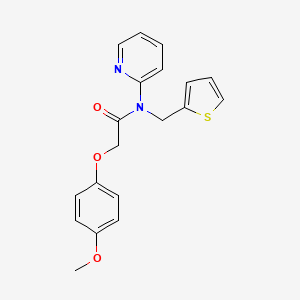![molecular formula C21H22N4O2S2 B11366255 4-methyl-N-{3-[(2-phenylethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11366255.png)
4-methyl-N-{3-[(2-phenylethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2,3-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-{3-[(2-phenylethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by its unique structure, which includes a thiadiazole ring, a benzothiophene moiety, and a phenylethyl group
Preparation Methods
The synthesis of 4-methyl-N-{3-[(2-phenylethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2,3-thiadiazole-5-carboxamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the benzothiophene core, followed by the introduction of the thiadiazole ring and the phenylethyl group. Common reagents used in these reactions include sulfur, hydrazine, and various organic solvents. Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often utilizing advanced techniques such as flow chemistry and automated synthesis .
Chemical Reactions Analysis
This compound undergoes a variety of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenylethyl group can be substituted with other functional groups using electrophilic or nucleophilic substitution reactions.
Coupling Reactions: Suzuki-Miyaura coupling can be employed to introduce various aryl groups.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
4-methyl-N-{3-[(2-phenylethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Research: It can be used as a probe to study various biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical studies.
Comparison with Similar Compounds
When compared to other similar compounds, 4-methyl-N-{3-[(2-phenylethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2,3-thiadiazole-5-carboxamide stands out due to its unique combination of structural features. Similar compounds include:
Phenoxyacetamide Derivatives: These compounds share some structural similarities but differ in their specific functional groups and biological activities.
Synthetic Opioids: Compounds like 2-thiophenefentanyl have structural similarities but are used in entirely different contexts.
The uniqueness of this compound lies in its specific combination of a thiadiazole ring, benzothiophene moiety, and phenylethyl group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H22N4O2S2 |
|---|---|
Molecular Weight |
426.6 g/mol |
IUPAC Name |
4-methyl-N-[3-(2-phenylethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]thiadiazole-5-carboxamide |
InChI |
InChI=1S/C21H22N4O2S2/c1-13-18(29-25-24-13)20(27)23-21-17(15-9-5-6-10-16(15)28-21)19(26)22-12-11-14-7-3-2-4-8-14/h2-4,7-8H,5-6,9-12H2,1H3,(H,22,26)(H,23,27) |
InChI Key |
BZPKLELTPRRRFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NCCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(3,4-dimethylphenoxy)propanamide](/img/structure/B11366178.png)

![N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2-nitrobenzamide](/img/structure/B11366192.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]propanamide](/img/structure/B11366193.png)


![5-[(4-{[(2-hydroxyethyl)amino]methyl}-2-methoxyphenoxy)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11366220.png)
![N-(5-chloro-2-methoxyphenyl)-5-[(furan-2-ylmethyl)(4-methylbenzyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11366227.png)
![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxo-N-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11366233.png)
![2-[1-(3-Butoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole](/img/structure/B11366239.png)
![4-chloro-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide](/img/structure/B11366240.png)
![1-[3-(2,4-dimethylphenoxy)propyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole](/img/structure/B11366250.png)


